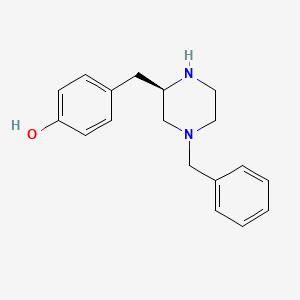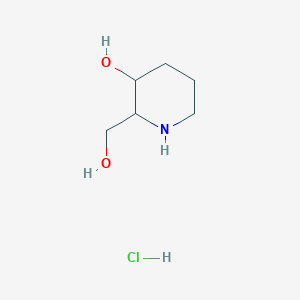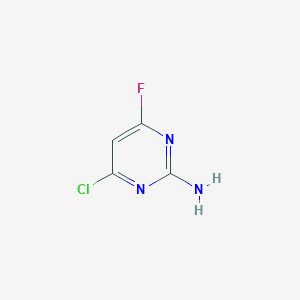
Methyl (2r)-2-amino-3-(5-chloropyridin-2-yl)propanoate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2r)-2-amino-3-(5-chloropyridin-2-yl)propanoate dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and an amino group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2r)-2-amino-3-(5-chloropyridin-2-yl)propanoate dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine and methyl acrylate.
Formation of Intermediate: The initial step involves the reaction of 5-chloropyridine with methyl acrylate in the presence of a base such as sodium hydride to form an intermediate compound.
Amination: The intermediate compound is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, leading to consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2r)-2-amino-3-(5-chloropyridin-2-yl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxo derivatives such as ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Methyl (2r)-2-amino-3-(5-chloropyridin-2-yl)propanoate dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl (2r)-2-amino-3-(5-chloropyridin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(5-chloropyridin-2-yl)propanoate: A similar compound with a different functional group.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
Methyl (2r)-2-amino-3-(5-chloropyridin-2-yl)propanoate dihydrochloride is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination makes it a versatile intermediate in various chemical syntheses and research applications.
Eigenschaften
Molekularformel |
C9H13Cl3N2O2 |
|---|---|
Molekulargewicht |
287.6 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-(5-chloropyridin-2-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C9H11ClN2O2.2ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;;/h2-3,5,8H,4,11H2,1H3;2*1H/t8-;;/m1../s1 |
InChI-Schlüssel |
PPQFNBZKGSQTHY-YCBDHFTFSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1=NC=C(C=C1)Cl)N.Cl.Cl |
Kanonische SMILES |
COC(=O)C(CC1=NC=C(C=C1)Cl)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



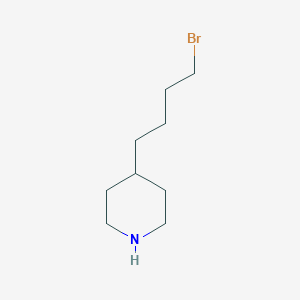
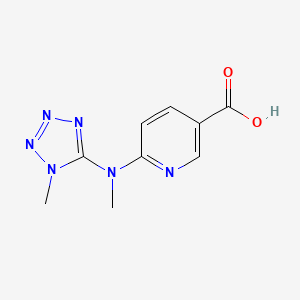
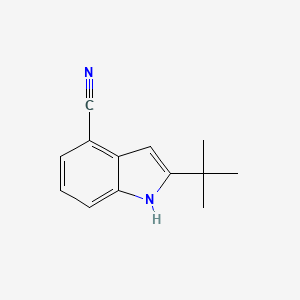
![Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B12977355.png)



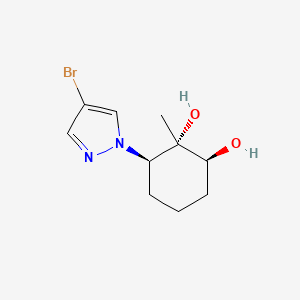

![1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-((1S,3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-yl)thiourea](/img/structure/B12977411.png)
